N,N-Diethyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Description
Properties
CAS No. |
2304635-06-9 |
|---|---|
Molecular Formula |
C16H28BN3O2 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
N,N-diethyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H28BN3O2/c1-9-20(10-2)14-18-11(3)13(12(4)19-14)17-21-15(5,6)16(7,8)22-17/h9-10H2,1-8H3 |
InChI Key |
ONSPWENEYQISQN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)N(CC)CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as diethyl malonate and urea under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Primary Reaction Type
The compound’s dioxaborolan group enables it to participate in palladium-catalyzed cross-coupling reactions , where it serves as a boronic acid equivalent. The Suzuki-Miyaura coupling is the most common application, facilitating carbon-carbon bond formation with aryl halides or triflates.
Reaction Conditions
Reactions typically involve:
-
Catalyst : Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf)-CH₂Cl₂ adduct) .
-
Solvent : Mixed polar aprotic/water systems (e.g., 1,2-dimethoxyethane (DME) with water) .
-
Temperature : Reflux conditions (90–110°C) or microwave irradiation .
Example Reaction Table
| Reaction Type | Catalyst | Base | Solvent | Temperature/Time | Yield |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 90°C, 45 min | 40% |
| Suzuki Coupling | PdCl₂(dppf)–CH₂Cl₂ adduct | Na₂CO₃ | 1,4-dioxane/H₂O | 110°C, 0.5 h (microwave) | N/A |
| Suzuki Coupling | PdCl₂(dppf)–CH₂Cl₂ adduct | Na₂CO₃ | DMF/H₂O | 110°C, 1 h (microwave) | N/A |
Data adapted from analogous pyrimidine/dioxaborolan reactions .
Mechanistic Considerations
The reaction proceeds through a transmetallation step , where the boronate ester exchanges with a palladium intermediate. The N,N-diethyl groups on the pyrimidine ring likely enhance solubility and stability under reaction conditions, while the 4,6-dimethyl substituents may influence steric effects and regioselectivity.
Structural Influences on Reactivity
-
Alkyl Substituents :
-
The N,N-diethyl groups increase lipophilicity, potentially improving solubility in organic solvents.
-
4,6-Dimethyl groups may sterically hinder access to the boronate site, requiring optimized catalysts (e.g., bulky phosphine ligands).
-
-
Boronate Ester Stability : The tetramethyl-dioxaborolan group is stable under basic conditions, making it suitable for Suzuki couplings .
Scientific Research Applications
N,N-Diethyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which N,N-Diethyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues: Substituent Variations
Table 1: Structural and Molecular Comparison
Key Observations :
- Amine Substituents: The target compound’s diethylamine group (vs.
- Heterocycle : Pyrimidine-based analogues (e.g., ) exhibit distinct electronic properties compared to pyridine derivatives (e.g., ), influencing binding affinity in medicinal chemistry applications.
- Boronate Position : All analogues feature the boronate ester at position 5, ensuring compatibility with Suzuki-Miyaura coupling protocols .
Physicochemical Properties
Key Observations :
- Stability : The dimethyl-substituted analogue () requires refrigeration (2–8°C), suggesting higher sensitivity to degradation compared to the target compound .
- Hazards : The target compound shares warnings for acute toxicity (H302), skin irritation (H312), and respiratory irritation (H332) with other boronate esters .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling Efficiency :
- The target compound and its pyrimidine analogues are widely used in palladium-catalyzed cross-coupling to form carbon-carbon bonds .
- Electronic Effects : Electron-withdrawing groups (e.g., pyrimidine) enhance boronate reactivity compared to pyridine derivatives .
- Steric Effects : Bulky substituents (e.g., diethylamine in the target compound) may slow reaction kinetics but improve regioselectivity .
Biological Activity
N,N-Diethyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique dioxaborolane moiety that may contribute to its pharmacological properties.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of 262.16 g/mol. Its structural representation includes a pyrimidine core substituted with a dioxaborolane group, which can influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H23BN2O2 |
| Molecular Weight | 262.16 g/mol |
| IUPAC Name | This compound |
| InChI Key | RNCGUUHRBRONRG |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)CC)C |
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Pyrimidine derivatives have been shown to inhibit cell proliferation in cancer cell lines. For instance, related compounds have demonstrated IC50 values in the low micromolar range against breast cancer cell lines (e.g., MDA-MB-231), indicating potential as anticancer agents .
- Kinase Inhibition : The structure of this compound suggests it may act as an inhibitor of specific kinases involved in cancer progression. Studies on similar pyrimidine compounds have reported inhibition of key signaling pathways associated with tumor growth and metastasis .
- Anti-infective Properties : Some derivatives within this chemical class have been explored for their anti-infective properties. The presence of the dioxaborolane moiety may enhance the interaction with biological targets involved in pathogen defense mechanisms .
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a structurally similar compound on MDA-MB-231 cells. The compound exhibited an IC50 value of 0.126 μM and significantly inhibited lung metastasis in mouse models . This suggests that this compound could possess similar efficacy.
Case Study 2: Kinase Inhibition
Another research focused on the kinase inhibitory potential of pyrimidine derivatives indicated that certain compounds effectively inhibited BRAF and VEGFR kinases at low nanomolar concentrations . Given the structural similarities with N,N-Diethyl derivatives, there is a hypothesis that this compound may also exhibit significant kinase inhibition.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N,N-diethyl-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to its boronate ester moiety. Key steps include:
- Substrate Preparation : Use halogenated pyrimidine precursors (e.g., 4,6-dimethyl-5-bromo-pyrimidin-2-amine derivatives).
- Coupling Reaction : React with bis(pinacolato)diboron (B₂Pin₂) under inert atmosphere (N₂/Ar) using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in THF or dioxane at 80–100°C .
- Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.
- Critical Parameters : Monitor reaction progress via TLC or LC-MS. Optimize equivalents of boronating agent (1.2–1.5 eq) to minimize side products.
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Workflow :
- Purity : Use HPLC (C18 column, MeCN/H₂O mobile phase) or GC-MS.
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm substituents (e.g., diethylamine protons at δ 1.1–1.3 ppm, boronate ester peaks at δ 1.2–1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Match molecular ion ([M+H]⁺) to theoretical mass.
- IR Spectroscopy : Confirm B-O stretching (1340–1310 cm⁻¹) and C-N vibrations (1250–1150 cm⁻¹) .
Q. What are the primary applications of this compound in organic synthesis?
- Key Applications :
- Cross-Coupling Reactions : Acts as a boronate donor in Suzuki-Miyaura reactions to form C-C bonds, enabling access to biaryl pyrimidines .
- Medicinal Chemistry : Serves as a building block for kinase inhibitors or antiviral agents due to its pyrimidine core .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound’s derivatization?
- Computational Strategy :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).
- Solvent/Catalyst Screening : Predict solvent effects (e.g., THF vs. DMF) using COSMO-RS or machine learning models trained on reaction databases .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Troubleshooting Framework :
- NMR Discrepancies : If unexpected peaks arise, compare with deuterated solvent artifacts or residual starting materials. Use 2D NMR (HSQC, HMBC) to assign ambiguous signals.
- Mass Spec Anomalies : Check for adducts (e.g., Na⁺/K⁺) or in-source fragmentation. Validate with alternative ionization methods (APCI vs. ESI).
- X-ray Crystallography : Resolve ambiguities by growing single crystals (e.g., via slow evaporation in EtOH/CHCl₃) .
Q. What strategies mitigate instability of the boronate ester under aqueous conditions?
- Stabilization Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
